molecular formula C10H20Cl3N5 B13704640 2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride

2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride

Katalognummer: B13704640
Molekulargewicht: 316.7 g/mol
InChI-Schlüssel: HGQBRHYHWONTNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride typically involves the reaction of 4-methylpiperazine with pyrimidine-5-methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its trihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine Trihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Eigenschaften

Molekularformel

C10H20Cl3N5

Molekulargewicht

316.7 g/mol

IUPAC-Name

[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanamine;trihydrochloride

InChI

InChI=1S/C10H17N5.3ClH/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10;;;/h7-8H,2-6,11H2,1H3;3*1H

InChI-Schlüssel

HGQBRHYHWONTNB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC=C(C=N2)CN.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.